Octyl 2-(4-chloro-2-methylphenoxy)propanoate is also known as Mecoprop-2-octyl ester CymitQuimica: . It belongs to the class of organic compounds called 2-phenoxypropionic acid esters ContaminantDB: .
Research has explored the use of Octyl 2-(4-chloro-2-methylphenoxy)propanoate as a standard for separation techniques in high-performance liquid chromatography (HPLC) SIELC Technologies: . HPLC is a valuable tool for separating and analyzing mixtures of compounds. Studies have demonstrated successful separation of Octyl 2-(4-chloro-2-methylphenoxy)propanoate using reverse-phase HPLC columns with mobile phases containing acetonitrile, water, and phosphoric acid SIELC Technologies: . This method offers advantages like simple conditions and scalability, making it useful for isolating impurities or analyzing pharmacokinetics of the compound.
Octyl 2-(4-chloro-2-methylphenoxy)propanoate is an organic compound classified as an ester. Its molecular formula is , and it has a molecular weight of approximately 326.86 g/mol. The compound features an octyl group linked to the ester functional group derived from 2-(4-chloro-2-methylphenoxy)propionic acid. This unique structure contributes to its potential applications in various fields, including biology, medicine, and industrial chemistry .
Research indicates that Octyl 2-(4-chloro-2-methylphenoxy)propanoate exhibits potential biological activity. It has been studied for its interactions with biological systems, including:
The synthesis of Octyl 2-(4-chloro-2-methylphenoxy)propanoate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with octanol. This reaction is usually catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
In industrial settings, continuous flow reactors may be employed to optimize reaction efficiency and yield. Advanced catalytic systems and purification techniques, such as distillation or crystallization, ensure the production of high-purity compounds suitable for various applications .
Octyl 2-(4-chloro-2-methylphenoxy)propanoate has several notable applications:
Studies have indicated that Octyl 2-(4-chloro-2-methylphenoxy)propanoate may interact with various biological targets, influencing enzyme activity and receptor signaling pathways. Its potential effects on cellular mechanisms are still under investigation, highlighting the need for further research into its biological implications .
Several compounds share structural similarities with Octyl 2-(4-chloro-2-methylphenoxy)propanoate. Notable examples include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Mecoprop isooctyl ester | 66423-13-0 | Similar structure; used as a herbicide. |
| Propanoic acid, 2-(4-chloro-2-methylphenoxy)-isooctyl ester | 66423-13-0 | Shares functional groups; potential agricultural applications. |
| Chlorophenoxy propionic acid derivatives | Various | Related compounds with similar phenoxy structures; used in herbicides. |
What sets Octyl 2-(4-chloro-2-methylphenoxy)propanoate apart from these similar compounds is its specific octyl group attachment and the unique combination of chlorinated phenoxy structure which may confer distinct biological activities and industrial applications not found in others .